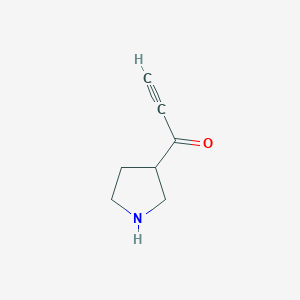![molecular formula C14H17NO5 B13220217 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid](/img/structure/B13220217.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an aminooxy group, and a cyclopropyl group attached to a propanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of benzyl chloroformate with an appropriate amine.
Introduction of the Aminooxy Group: The aminooxy group can be introduced via the reaction of hydroxylamine with a suitable precursor.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions involving alkenes and diazo compounds.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce benzyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in various biochemical reactions. The cyclopropyl group may influence the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar structural features.
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: Contains a boronic acid group instead of a cyclopropyl group.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H17NO5 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-cyclopropyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(8-10-6-7-10)20-15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17) |
InChI-Schlüssel |
DNLNWJJECHDJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)
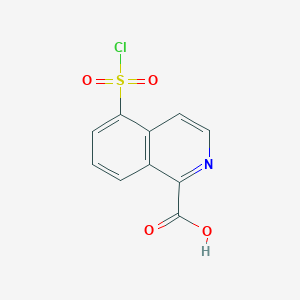

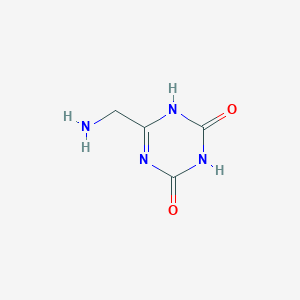
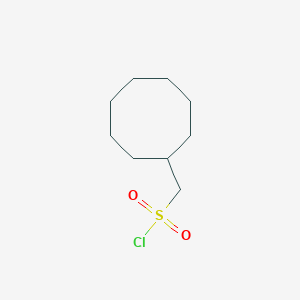

![[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)


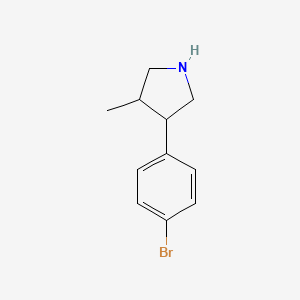
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13220206.png)
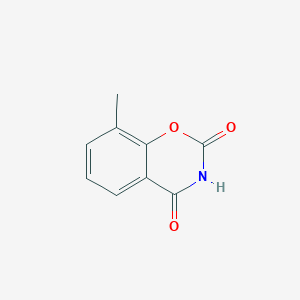
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)
